molecular formula C19H17ClN2O B2773565 3-(4-Chlorophenyl)-2-morpholinoquinoline CAS No. 339013-36-4

3-(4-Chlorophenyl)-2-morpholinoquinoline

Cat. No. B2773565
CAS RN: 339013-36-4
M. Wt: 324.81
InChI Key: MOJDOVILLUVRPK-UHFFFAOYSA-N
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Description

The compound “3-(4-Chlorophenyl)-2-morpholinoquinoline” likely belongs to the class of organic compounds known as quinolines and derivatives . Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “3-(4-Chlorophenyl)-2-morpholinoquinoline” are not available, similar compounds are often synthesized and characterized by spectroscopic and XRD methods .


Molecular Structure Analysis

The molecular structure of similar compounds often exhibits intermolecular interactions such as C–H⋯N and π⋯π interactions . The structural and electronic properties of the molecule are often investigated by density functional theory (DFT) methods .


Chemical Reactions Analysis

The chemical reactivity of a compound can be predicted by its Molecular Electrostatic Potential (MEP). The MEP shows the chemical reactive regions around the nitrogen and hydrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the compound’s crystalline structure can be determined by X-ray diffraction . The compound’s density, melting point, and boiling point can also be determined .

Scientific Research Applications

Future Directions

Future research could focus on exploring the potential biological activities of “3-(4-Chlorophenyl)-2-morpholinoquinoline”. For instance, quinoxaline derivatives have been found to display diverse biological activities such as antimicrobial, anticonvulsant, analgesic activities, anti-inflammatory, antiobese, antiviral, and kinase inhibition . These compounds could be further investigated for their potential therapeutic applications.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in the cellular environment.

Biochemical Pathways

A selenium-containing compound with a similar structure has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress . This suggests that the compound may affect pathways related to oxidative stress and inflammation.

Pharmacokinetics

A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering reactive oxygen species (ros) levels and boosting the glutathione system . In silico pharmacokinetics analysis predicted that CMI might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

A compound with a similar structure, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .

properties

IUPAC Name

4-[3-(4-chlorophenyl)quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O/c20-16-7-5-14(6-8-16)17-13-15-3-1-2-4-18(15)21-19(17)22-9-11-23-12-10-22/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJDOVILLUVRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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